N-(But-3-en-1-yl)-N-(tert-butoxycarbonyl)glycine
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Overview
Description
2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces free amines .
Scientific Research Applications
2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-2-(cyclohex-3-en-1-yl)acetic acid: Similar in structure but with a cyclohexenyl group instead of a butenyl group.
2-{1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid: Features a phenylazetidinyl group, offering different reactivity and applications.
Uniqueness
2-[(but-3-en-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid is unique due to its specific combination of a butenyl group and a BOC-protected amine. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[but-3-enyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C11H19NO4/c1-5-6-7-12(8-9(13)14)10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,13,14) |
InChI Key |
JQSPACYLRLQGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC=C)CC(=O)O |
Origin of Product |
United States |
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